N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide
Description
N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide is a synthetic organic compound that features a benzimidazole moiety, which is known for its diverse biological activities
Properties
IUPAC Name |
N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12-5-4-6-14-17(12)21-15(20-14)7-8-16(22)19-11-13-9-10-18(2,3)23-13/h4-6,13H,7-11H2,1-3H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSYIGABGMBAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)CCC(=O)NCC3CCC(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Attachment of the Propanamide Side Chain: The benzimidazole derivative is then reacted with 3-bromopropanoic acid to introduce the propanamide side chain.
Introduction of the Oxolane Ring: The final step involves the alkylation of the benzimidazole-propanamide intermediate with 5,5-dimethyloxolane-2-methanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are typically employed.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic transformations.
Material Science: Its structural properties may be explored for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be investigated for similar activities.
Anticancer Research: The compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Potential use as an intermediate in the synthesis of more complex pharmaceutical agents.
Agrochemicals: Possible applications in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide would depend on its specific biological target. Generally, benzimidazole derivatives exert their effects by interacting with cellular proteins or enzymes, disrupting normal cellular functions. For example, they may inhibit tubulin polymerization, affecting cell division.
Comparison with Similar Compounds
Similar Compounds
N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(1H-benzimidazol-2-yl)propanamide: Lacks the methyl group on the benzimidazole ring.
N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-chloro-1H-benzimidazol-2-yl)propanamide: Contains a chlorine substituent instead of a methyl group.
Uniqueness
The presence of the 4-methyl group on the benzimidazole ring in N-[(5,5-dimethyloxolan-2-yl)methyl]-3-(4-methyl-1H-benzimidazol-2-yl)propanamide may enhance its biological activity or alter its pharmacokinetic properties compared to similar compounds. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in biological systems.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
